Fmoc-L-Orn(Pbf)-OH
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Overview
Description
Fmoc-L-Orn(Pbf)-OH: is a derivative of the amino acid ornithine, which is modified with a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group at the side chain. This compound is widely used in peptide synthesis due to its ability to protect the amino and side chain groups, preventing unwanted reactions during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Orn(Pbf)-OH typically involves the protection of the amino group with the Fmoc group and the side chain with the Pbf group. The process begins with the protection of the amino group of L-ornithine using Fmoc chloride in the presence of a base such as sodium carbonate. The side chain is then protected using Pbf chloride in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of protected amino acids. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Fmoc-L-Orn(Pbf)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Pbf group can be removed using trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, TFA for Pbf removal.
Coupling: HBTU and DIPEA for peptide bond formation.
Major Products Formed:
Deprotected Ornithine: After removal of the Fmoc and Pbf groups, the resulting product is L-ornithine.
Peptides: When used in peptide synthesis, the major products are peptides with ornithine residues.
Scientific Research Applications
Chemistry: Fmoc-L-Orn(Pbf)-OH is extensively used in the synthesis of peptides and proteins. Its protective groups ensure that the amino and side chain functionalities remain intact during the synthesis process, allowing for the creation of complex peptide sequences .
Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways .
Medicine: Peptides containing ornithine residues are investigated for their therapeutic potential in treating various diseases, including cancer and infectious diseases. The use of this compound in peptide synthesis facilitates the production of these therapeutic peptides .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs. Its protective groups ensure the stability and integrity of the peptides during the manufacturing process .
Mechanism of Action
The mechanism of action of Fmoc-L-Orn(Pbf)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group, while the Pbf group protects the side chain, preventing unwanted reactions during the synthesis process. The protective groups are removed under specific conditions, allowing the amino acid to participate in peptide bond formation .
Comparison with Similar Compounds
Fmoc-L-Lys(Boc)-OH: Similar to Fmoc-L-Orn(Pbf)-OH, but with a tert-butyloxycarbonyl (Boc) group protecting the side chain of lysine.
Fmoc-L-Arg(Pbf)-OH: Contains a Pbf group protecting the side chain of arginine.
Uniqueness: this compound is unique due to the specific combination of protective groups, which provide stability and prevent unwanted side reactions during peptide synthesis. The use of Pbf as a side chain protecting group is particularly advantageous due to its stability and ease of removal under mild conditions .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N2O7S/c1-19-20(2)30(21(3)26-17-33(4,5)42-29(19)26)43(39,40)34-16-10-15-28(31(36)37)35-32(38)41-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28,34H,10,15-18H2,1-5H3,(H,35,38)(H,36,37)/t28-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUWLMFQDFSXAU-NDEPHWFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N2O7S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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